Baliforsen sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1687746-79-7 |

|---|---|

分子式 |

C180H240N59Na15O90P15S15+15 |

分子量 |

5961 g/mol |

IUPAC 名称 |

pentadecasodium;[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-7-[[(1S,3R,4R,6S,7S)-7-[[(2R,3R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(6-aminopurin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(2-amino-6-oxo-1H-purin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfidophosphanium |

InChI |

InChI=1S/C180H240N59O90P15S15.15Na/c1-70-34-224(168(248)209-134(70)181)103-26-83(315-331(258,346)283-47-95-86(29-104(300-95)225-35-71(2)135(182)210-169(225)249)322-341(268,356)291-55-179-81(12)298-129(164(314-179)239-69-208-117-150(239)217-167(193)220-156(117)247)133(179)329-344(271,359)294-58-180-82(13)297-128(163(313-180)238-68-205-114-143(190)197-62-201-147(114)238)132(180)327-340(267,355)290-54-102-120(124(278-24-20-274-16)159(310-102)228-36-72(3)136(183)211-170(228)250)324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)237-67-204-113-142(189)196-61-200-146(113)237)92(299-103)44-280-330(257,345)316-84-27-105(226-40-76(7)151(242)221-174(226)254)302-94(84)46-282-334(261,349)320-89-32-109(235-65-206-115-148(235)215-165(191)218-154(115)245)305-98(89)50-286-332(259,347)317-85-28-106(227-41-77(8)152(243)222-175(227)255)301-93(85)45-281-333(260,348)318-87-30-107(233-63-202-111-140(187)194-59-198-144(111)233)303-96(87)48-284-335(262,350)319-88-31-108(234-64-203-112-141(188)195-60-199-145(112)234)304-97(88)49-285-336(263,351)321-90-33-110(236-66-207-116-149(236)216-166(192)219-155(116)246)306-99(90)51-287-339(266,354)326-130-126-161(231-38-74(5)138(185)213-172(231)252)312-178(130,80(11)295-126)57-293-343(270,358)328-131-127-162(232-39-75(6)139(186)214-173(232)253)311-177(131,79(10)296-127)56-292-342(269,357)325-121-101(309-160(125(121)279-25-21-275-17)229-37-73(4)137(184)212-171(229)251)53-289-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)230-42-78(9)153(244)223-176(230)256;;;;;;;;;;;;;;;/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247);;;;;;;;;;;;;;;/q;15*+1/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122?,123+,124?,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?;;;;;;;;;;;;;;;/m0.............../s1 |

InChI 键 |

BQIRWUYCQDIAQA-DEBWEYBYSA-N |

手性 SMILES |

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OC[C@]56[C@@H](O[C@H]([C@@H]5O[P+](O)(OC[C@@H]7[C@H](C([C@@H](O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OC[C@@H]9[C@H](C([C@@H](O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])[C@@H](O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OCC56C(OC(C5O[P+](O)(OCC7C(C(C(O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OCC9C(C(C(O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])C(O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ISIS 2302 (Alicaforsen) and the ICAM-1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intercellular Adhesion Molecule-1 (ICAM-1) is a key cell surface glycoprotein (B1211001) that is intricately involved in the inflammatory cascade. Its overexpression in various inflammatory conditions facilitates the recruitment and extravasation of leukocytes into affected tissues, thereby perpetuating the inflammatory response. ISIS 2302, also known as Alicaforsen (B3062174), is a second-generation antisense oligonucleotide designed to specifically inhibit the production of ICAM-1. This technical guide provides a comprehensive overview of Alicaforsen, its mechanism of action, the ICAM-1 signaling pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data from various studies are presented to offer a thorough understanding of this therapeutic agent for researchers, scientists, and professionals in drug development.

Introduction to ICAM-1 and its Role in Inflammation

Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily, is a transmembrane glycoprotein constitutively expressed at low levels on the surface of various cell types, including vascular endothelial cells, epithelial cells, and leukocytes.[1] Its expression is significantly upregulated in response to proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ).[1][2]

The primary function of ICAM-1 in the inflammatory process is to mediate the firm adhesion of leukocytes to the vascular endothelium, a critical step for their subsequent transmigration into inflamed tissues.[1] This interaction is primarily mediated through the binding of ICAM-1 to the β2 integrins, Lymphocyte Function-associated Antigen-1 (LFA-1) and Macrophage-1 antigen (Mac-1), which are expressed on the surface of leukocytes. Beyond its role in leukocyte trafficking, ICAM-1 is also involved in T-cell activation and other immune signaling processes. Given its central role in inflammation, ICAM-1 has emerged as a promising therapeutic target for a range of inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis.

ISIS 2302 (Alicaforsen): A Targeted ICAM-1 Inhibitor

Alicaforsen (ISIS 2302) is a 20-base phosphorothioate-modified antisense oligonucleotide. It is designed to be complementary to a specific sequence within the 3'-untranslated region of the human ICAM-1 messenger RNA (mRNA). The phosphorothioate (B77711) modification enhances the oligonucleotide's resistance to nuclease degradation, thereby increasing its in vivo stability.

Mechanism of Action

Alicaforsen exerts its therapeutic effect by specifically inhibiting the synthesis of ICAM-1 protein through an RNase H-dependent mechanism. The process unfolds as follows:

-

Hybridization: Alicaforsen enters the cell and binds to its complementary target sequence on the ICAM-1 mRNA molecule, forming a DNA-RNA heteroduplex.

-

RNase H Activation: This DNA-RNA hybrid is recognized and cleaved by Ribonuclease H (RNase H), an endogenous enzyme that specifically degrades the RNA strand of such duplexes.

-

mRNA Degradation: The cleavage of the ICAM-1 mRNA by RNase H renders it non-functional and leads to its subsequent degradation by cellular exonucleases.

-

Inhibition of Protein Synthesis: The reduction in the levels of functional ICAM-1 mRNA results in a decreased synthesis of the ICAM-1 protein.

-

Therapeutic Effect: By reducing the expression of ICAM-1 on the cell surface, Alicaforsen effectively inhibits the adhesion and transmigration of leukocytes to sites of inflammation, thereby attenuating the inflammatory response.

This targeted approach allows for a specific reduction in ICAM-1 levels without broadly suppressing the immune system.

Signaling Pathways

ICAM-1 Upregulation in Inflammation

The expression of ICAM-1 is tightly regulated by proinflammatory signaling pathways. A key pathway involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) by cytokines like TNF-α.

Caption: TNF-α mediated upregulation of ICAM-1 expression via the NF-κB signaling pathway.

Mechanism of Action of Alicaforsen

The following diagram illustrates the antisense mechanism of Alicaforsen in inhibiting ICAM-1 protein synthesis.

Caption: Alicaforsen's antisense mechanism of action leading to the degradation of ICAM-1 mRNA.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of Alicaforsen in Crohn's disease and ulcerative colitis.

Pharmacokinetic Data

| Formulation | Dose | Cmax (μg/mL) | T1/2 (hours) | Bioavailability | Reference(s) |

| Intravenous | 2 mg/kg | 14.83 (± 3.06) | 1.11 (± 0.2) | 100% | |

| Intravenous | 0.5 mg/kg | ~7.4 | ~0.9 | 100% | |

| Intravenous | 2.0 mg/kg | ~29.6 | ~0.9 | 100% | |

| Enema | 240 mg | <0.05 | Not determined | <0.6% | |

| Subcutaneous | 5 mg/kg | Not specified | ~3 | 26-55% |

Clinical Efficacy in Crohn's Disease (Intravenous Formulation)

| Study | N | Treatment Group | Baseline CDAI | Primary Endpoint | Result | Reference(s) |

| Phase III | 299 | Alicaforsen 2 mg/kg (2 or 4 weeks) | 276 | Steroid-free remission at week 14 | No significant difference vs. placebo (20.2%/21.2% vs. 18.8%) | |

| Phase III (North America) | 151 | Alicaforsen 300 mg | Not specified | Clinical remission (CDAI ≤ 150) at week 12 | Did not demonstrate statistically significant induction of clinical remissions compared to placebo. | |

| Phase III (Europe/Israel) | 180 | Alicaforsen 300 mg | Not specified | Clinical remission (CDAI ≤ 150) at week 12 | Did not demonstrate statistically significant induction of clinical remissions compared to placebo. | |

| Phase II (Open-label) | 22 | Alicaforsen 4-5 mg/kg | Not specified | Clinical remission (CDAI ≤ 150) | 41% of patients achieved clinical remission. | |

| Dose Ranging | 22 | Alicaforsen 250-350 mg | 304 | Clinical remission (CDAI ≤ 150) | 41% experienced clinical remission. |

Clinical Efficacy in Ulcerative Colitis (Enema Formulation)

| Study | N | Treatment Group | Baseline DAI | Primary Endpoint | Result | Reference(s) |

| Phase II | 15 | Alicaforsen 240 mg nightly for 6 weeks | Not specified | Reduction in DAI | 46% reduction in mean DAI; 33% remission rate. | |

| Phase II | 40 | Alicaforsen (escalating doses) | 4-10 | Improvement in DAI at day 29 | Dose-dependent improvement; 70% improvement with 4 mg/mL vs. 28% with placebo. | |

| Phase II | 40 | Alicaforsen 240 mg nightly for 1 month | Not specified | Improvement in DAI and CAI | 73% median improvement in DAI; 58% median improvement in CAI. | |

| Retrospective | 12 | Alicaforsen 240 mg nightly for 6 weeks | 6.0 (partial Mayo score) | Reduction in partial Mayo score | Significant reduction to 2.4. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Alicaforsen and ICAM-1.

RNase H-Mediated Cleavage Assay

This assay is used to confirm the mechanism of action of antisense oligonucleotides like Alicaforsen.

Objective: To determine if Alicaforsen can direct RNase H to cleave a target RNA sequence corresponding to ICAM-1 mRNA.

Materials:

-

Alicaforsen (ISIS 2302)

-

A synthetic RNA oligonucleotide containing the target sequence from human ICAM-1 mRNA, labeled with a fluorescent dye (e.g., 5'-FAM).

-

Recombinant human RNase H1

-

Annealing buffer (e.g., 100 mM KCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Fluorescence imager

Procedure:

-

Annealing: Mix the FAM-labeled ICAM-1 RNA oligonucleotide and Alicaforsen in annealing buffer at a molar ratio of 1:3. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate the formation of the DNA-RNA duplex.

-

RNase H Reaction: Add recombinant human RNase H1 to the annealed duplex in the RNase H reaction buffer. Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of EDTA to chelate the Mg2+ ions, which are essential for RNase H activity.

-

Gel Electrophoresis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the RNA fragments on the gel using a fluorescence imager. The appearance of smaller RNA fragments corresponding to the cleavage products will indicate RNase H activity.

References

The Rise and Discontinuation of Baliforsen (ISIS 598769): An In-Depth Technical Review of a Therapeutic Candidate for Myotonic Dystrophy Type 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development history of Baliforsen (ISIS 598769), an antisense oligonucleotide investigated for the treatment of Myotonic Dystrophy Type 1 (DM1). This document details the scientific rationale, preclinical development, and clinical evaluation of Baliforsen, culminating in its eventual discontinuation. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are included to illustrate critical pathways and processes.

Introduction: The Challenge of Myotonic Dystrophy Type 1 and the Rationale for Targeting DMPK

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by an unstable expansion of a CTG trinucleotide repeat in the 3'-untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1] The pathogenic mechanism is not due to a loss of DMPK protein function, but rather a toxic gain-of-function of the mutant DMPK mRNA.[1] These transcripts, containing hundreds or even thousands of CUG repeats, accumulate in the nucleus, forming distinct foci.[1][2] These toxic RNA foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[3] The sequestration of MBNL proteins leads to widespread alternative splicing dysregulation, where fetal splice isoforms of numerous genes are re-expressed in adult tissues. This mis-splicing cascade is a primary driver of the multisystemic symptoms of DM1, including myotonia, muscle weakness and wasting, cardiac conduction defects, and cataracts.

Given that the toxic DMPK mRNA is the primary pathogenic driver, a therapeutic strategy aimed at reducing its levels is a direct and logical approach. Baliforsen (ISIS 598769) was developed as an antisense oligonucleotide (ASO) designed to bind to the DMPK mRNA and trigger its degradation by RNase H, thereby preventing the formation of toxic RNA foci and the subsequent sequestration of MBNL proteins.

Preclinical Discovery and Development

The development of Baliforsen was preceded by extensive preclinical research to identify a potent and well-tolerated ASO candidate. This effort involved the screening of thousands of ASO sequences and various chemical modifications to optimize activity and drug-like properties.

Lead Candidate Identification

Ionis Pharmaceuticals screened over 3,000 ASOs with different chemical modifications, including 2'-O-methoxyethyl (MOE) and constrained ethyl (cEt) chemistries, for their ability to inhibit human DMPK expression. This screening effort led to the identification of a series of potent candidates, including ISIS 486178, a cEt gapmer ASO that is of a similar class to Baliforsen. ISIS 486178 was selected for in-depth preclinical evaluation based on its high potency and favorable tolerability profile.

In Vitro Potency

The in vitro potency of ISIS 486178 was evaluated in various cell lines by measuring the reduction of DMPK mRNA levels. The compound demonstrated a dose-dependent reduction of human DMPK RNA in both human HepG2 cells and DM1 patient-derived myoblasts.

| Cell Line | Target | IC50 | Transfection Method |

| Human HepG2 | DMPK mRNA | 0.7 µM | Electroporation |

| DM1 Patient Myoblasts | DMPK mRNA | 0.5 µM | Electroporation |

| Table 1: In Vitro Potency of ISIS 486178. |

In Vivo Efficacy in Animal Models

The in vivo efficacy of ISIS 486178 was assessed in the DMSXL transgenic mouse model, which carries the human DMPK gene with over 1,000 CTG repeats and recapitulates key features of DM1, including the formation of nuclear RNA foci.

Systemic administration of ISIS 486178 to DMSXL mice resulted in a significant, dose-dependent reduction of DMPK mRNA in various tissues. Notably, a more pronounced effect was observed in skeletal muscle compared to cardiac muscle. This reduction in the toxic RNA led to improvements in disease-related phenotypes, including muscle strength and histology.

| Animal Model | Treatment Regimen | Tissue | DMPK mRNA Reduction | Improvement in Muscle Strength |

| DMSXL Mice | 25 mg/kg, twice weekly for 4 weeks | Skeletal Muscle | ~70% | Significant increase of 2.6g in forelimb grip test |

| DMSXL Mice | 25 mg/kg, twice weekly for 4 weeks | Heart | ~30% | Not reported |

| Table 2: In Vivo Efficacy of ISIS 486178 in the DMSXL Mouse Model. |

Experimental Protocols

Antisense Oligonucleotide Screening: Over 3,000 ASOs with either MOE or cEt modifications were designed to target various regions of the human DMPK transcript. The initial screening was performed in cultured human skeletal muscle cells. ASOs were delivered to the cells using electroporation. The potency of each ASO was determined by quantifying the reduction of DMPK mRNA levels using quantitative reverse transcription PCR (qRT-PCR). The most potent and well-tolerated candidates were then advanced to in vivo testing in mice and rats to assess their tolerability.

Animal Studies: DMSXL transgenic mice, which express the human DMPK gene with >1000 CTG repeats, were used to evaluate in vivo efficacy. ISIS 486178 was administered via subcutaneous injections at doses of 12.5, 25, and 50 mg/kg twice weekly for 6 weeks. Tissues were harvested 48 hours after the final dose. DMPK mRNA levels were quantified by qRT-PCR. Muscle strength was assessed using a grip strength test. Histological analysis was performed on muscle sections to evaluate for any pathological changes.

Clinical Development of Baliforsen (ISIS 598769)

Based on the promising preclinical data, Baliforsen (ISIS 598769), a cEt gapmer ASO, was advanced into clinical development for the treatment of DM1.

Phase 1/2a Clinical Trial (NCT02312011)

A Phase 1/2a, randomized, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Baliforsen in adults with DM1.

Study Design: A total of 49 participants were enrolled and randomized to receive subcutaneous injections of Baliforsen at doses of 100 mg, 200 mg, 300 mg, 400 mg, or 600 mg, or placebo. Participants received a total of 8 injections over 6 weeks. The primary outcome was safety and tolerability. Pharmacokinetics were assessed through plasma and muscle tissue concentrations of Baliforsen. Pharmacodynamic effects were evaluated by measuring changes in a composite splicing index of mis-spliced transcripts in muscle biopsies.

Experimental Protocols:

-

Muscle Biopsy: Needle biopsies of the tibialis anterior muscle were performed to obtain tissue samples for pharmacokinetic and pharmacodynamic analyses. The procedure was conducted under local anesthesia. A portion of the biopsy was used for histological examination, and the remainder was processed for biomolecular analysis.

-

Splicing Index Calculation: The effect of Baliforsen on the underlying molecular pathology was assessed by measuring changes in the alternative splicing of a panel of transcripts known to be mis-regulated in DM1. Total RNA was extracted from muscle biopsies, and multiplex RT-PCR followed by next-generation sequencing was used to quantify the "percent spliced in" for a set of specific splice events. A composite alternative splicing (CAS) score was then calculated to provide an overall measure of splicing mis-regulation.

Clinical Trial Results

Safety and Tolerability: Baliforsen was generally well-tolerated. The most common adverse events were mild and included headache, contusion, and nausea. Injection site reactions were more common in the Baliforsen groups (82%) compared to placebo (10%). One serious adverse event of transient thrombocytopenia was considered potentially related to the study drug in the 600 mg cohort.

| Adverse Event | Baliforsen (n=38) | Placebo (n=10) |

| Any Treatment-Emergent AE | 95% | 90% |

| Headache | 26% | 40% |

| Contusion | 18% | 10% |

| Nausea | 16% | 20% |

| Injection Site Reactions | 82% | 10% |

| Table 3: Common Treatment-Emergent Adverse Events in the Phase 1/2a Trial of Baliforsen. |

Pharmacokinetics and Pharmacodynamics: While Baliforsen concentrations in skeletal muscle increased with dose, they did not reach the levels predicted to be necessary for substantial target engagement. In the highest dose cohort (600 mg), the mean concentration of Baliforsen in the tibialis anterior muscle at day 50 was 3.11 µg/g. This was below the estimated concentration of 10-15 µg/g required to achieve a 50% reduction in DMPK mRNA in skeletal tissue.

| Dose Cohort | Mean Muscle Concentration (µg/g) |

| 600 mg | 3.11 |

| Table 4: Baliforsen Concentration in Tibialis Anterior Muscle (Day 50). |

Consistent with the low muscle concentrations, a post-hoc analysis showed no significant effect of Baliforsen on the splicing index of abnormal transcripts. There were also no favorable differences observed in exploratory clinical endpoints such as the 6-minute walk test or quantitative muscle testing.

Conclusion and Discontinuation

The Phase 1/2a clinical trial of Baliforsen demonstrated that while the drug was well-tolerated, it failed to achieve sufficient concentrations in skeletal muscle to produce a meaningful biological effect. This lack of target engagement led to the discontinuation of the Baliforsen development program for DM1 in September 2021. The findings from the Baliforsen trial have provided valuable insights for the field, highlighting the critical need for improved drug delivery to muscle tissue for antisense oligonucleotide therapies for myotonic dystrophy.

Visualizations

Caption: Pathogenic pathway of DM1 and Baliforsen's mechanism.

Caption: Baliforsen development workflow.

Caption: Key decision points in Baliforsen's development.

References

- 1. Targeting DMPK with Antisense Oligonucleotide Improves Muscle Strength in Myotonic Dystrophy Type 1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting DMPK with Antisense Oligonucleotide Improves Muscle Strength in Myotonic Dystrophy Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Baliforsen for Myotonic Dystrophy Type 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of Baliforsen (also known as IONIS-DMPK-2.5Rx or ISIS 598769), an antisense oligonucleotide investigated for the treatment of Myotonic Dystrophy Type 1 (DM1). This document synthesizes key quantitative data from foundational preclinical studies, details the experimental protocols employed, and visualizes the underlying mechanisms and workflows.

Introduction to Baliforsen and its Mechanism of Action

Myotonic Dystrophy Type 1 is an autosomal dominant genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3'-untranslated region (3'-UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed, the resulting mutant DMPK messenger RNA (mRNA) contains an expanded CUG repeat tract. This toxic RNA accumulates in the nucleus, forming structures called ribonuclear foci.[1][3] These foci sequester essential RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[4] The sequestration of MBNL proteins leads to widespread alternative splicing defects, reverting many genes to their embryonic splice isoforms, which in turn causes the multisystemic symptoms of DM1, including myotonia, muscle wasting, and cardiac conduction abnormalities.[2][3]

Baliforsen is a 16-nucleotide, second-generation antisense oligonucleotide (ASO) with a 3-10-3 gapmer design, featuring 2',4'-constrained ethyl (cEt) modified residues in the wings and a central gap of deoxyribonucleotides.[5][6] It is designed to target a non-repeat sequence in the 3'-UTR of the human DMPK mRNA.[7] Upon binding to the target mRNA, the ASO-mRNA hybrid becomes a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand.[8] This process leads to the degradation of the toxic DMPK mRNA, preventing the formation of ribonuclear foci, releasing sequestered MBNL proteins, and ultimately correcting the downstream splicing defects.[4][9]

Quantitative Preclinical Efficacy Data

Preclinical studies for Baliforsen were conducted in various in vitro and in vivo models, demonstrating target engagement and correction of DM1-related pathology. The most relevant models include the HSA-LR and DMSXL mouse models of DM1, as well as non-human primates (NHPs).

In Vitro Efficacy

Studies in human DM1 patient-derived myotubes demonstrated potent, dose-dependent activity of Baliforsen.

| Parameter | Assay | Model System | Concentration | Result | Reference |

| Ribonuclear Foci | RNA FISH | Human DM1 Myotubes | 20 nM | >90% reduction in foci | [1][2] |

| Mutant DMPK mRNA | Northern Blot | Human DM1 Myotubes | 20 nM | ~90% reduction | [1][2] |

| Wild-Type DMPK mRNA | Northern Blot | Human DM1 Myotubes | 20 nM | ~70% reduction | [2] |

| Splicing Correction | RT-PCR | Human DM1 Myotubes | 20 nM | Correction of SORBS1, CAMK2G, DMD, PDLIM3, TTN mis-splicing | [1][2] |

In Vivo Efficacy in Mouse Models

Systemic administration of Baliforsen and related ASOs in transgenic mouse models of DM1 resulted in significant and long-lasting correction of molecular and functional phenotypes.

| Parameter | Model | Treatment Regimen | Result | Reference |

| Target mRNA Reduction | HSA-LR Mice | 25 mg/kg, twice weekly for 4 weeks | Up to 80% reduction of CUG-expanded RNA in skeletal muscle | [3][10] |

| Target mRNA Reduction | DMSXL Mice | 25 mg/kg, biweekly then weekly for 9 weeks | 70% reduction in CUG-expanded RNA (skeletal muscle); 30% reduction (heart) | [2] |

| Target mRNA Reduction | Wild-Type Mice | Systemic Delivery | Up to 90% reduction of Dmpk mRNA in skeletal muscle | [6] |

| Splicing Correction | HSA-LR Mice | 25 mg/kg, twice weekly for 4 weeks | >85% of mis-spliced transcripts returned to near-normal levels | [10] |

| Myotonia | HSA-LR Mice | 25 mg/kg, twice weekly for 4 weeks | Complete elimination of myotonic discharges on EMG | [10] |

| Myotonia | DM200 Mice | 25 mg/kg, twice weekly for 6 weeks | >50% of mice became myotonia-free | [7] |

| Ribonuclear Foci | DMSXL Mice | 25 mg/kg, biweekly then weekly for 9 weeks | 70% reduction in quadriceps | [1] |

| Muscle Strength | DMSXL Mice | 25 mg/kg, biweekly then weekly for 9 weeks | Significant improvement in body weight and muscle strength | [2] |

| Duration of Effect | HSA-LR Mice | Single course of treatment | Effects sustained for up to 1 year post-treatment | [10] |

| Duration of Effect | Wild-Type Mice | Single course of treatment | DMPK mRNA reduction maintained for up to 16 weeks | [6] |

In Vivo Efficacy in Non-Human Primates

To assess activity in a larger animal model more predictive of human pharmacology, Baliforsen was tested in cynomolgus monkeys.

| Parameter | Model | Treatment Regimen | Result | Reference |

| DMPK mRNA Reduction | Cynomolgus Monkeys | Systemic Delivery | Up to 70% reduction in skeletal muscle; ~50% reduction in cardiac muscle | [6] |

| Duration of Effect | Cynomolgus Monkeys | Single course of treatment | DMPK mRNA reduction maintained for up to 13 weeks | [6] |

| Safety | Cynomolgus Monkeys | Full toxicology evaluation | Well-tolerated with no skeletal muscle or cardiac toxicity observed | [1][6] |

Key Preclinical Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above.

Animal Models

-

HSA-LR Mouse Model : This transgenic model expresses the human skeletal actin (HSA) gene containing approximately 250 CTG repeats in its 3'-UTR, under the control of its native promoter.[11][12] This results in high levels of CUG-expanded RNA specifically in skeletal muscle, leading to robust myotonia and splicing defects, making it an excellent model for studying muscle-specific phenotypes.[10][11]

-

DMSXL Mouse Model : This transgenic model carries a large human genomic fragment containing the DMPK gene with over 1,000 CTG repeats.[1] These mice exhibit more systemic features of DM1, including myotonia, muscle weakness, histological abnormalities, and cardiac involvement, providing a comprehensive model for therapeutic evaluation.[2]

-

Cynomolgus Monkeys (Macaca fascicularis) : As a non-human primate model, cynomolgus monkeys were used for pharmacokinetic, pharmacodynamic, and toxicology studies due to their physiological and genetic similarity to humans.[6][13]

Drug Administration

In most preclinical mouse studies, Baliforsen or related ASOs were administered via subcutaneous (s.c.) injections. A common dosing regimen involved 25 mg/kg administered twice weekly for several weeks.[7][10] This route and frequency were found to be effective in achieving significant target reduction in muscle tissues.

Quantification of DMPK mRNA (RT-qPCR)

-

Objective : To measure the levels of target DMPK mRNA in tissues.

-

Procedure :

-

RNA Isolation : Total RNA is extracted from homogenized tissues (e.g., quadriceps, heart, liver) using standard methods like TRIzol reagent followed by purification.

-

Reverse Transcription (RT) : A fixed amount of total RNA (e.g., 1 µg) is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.[9]

-

Quantitative PCR (qPCR) : The cDNA is used as a template in a qPCR reaction with primers and a fluorescent probe (e.g., TaqMan) specific to the DMPK gene. The amplification of the target is monitored in real-time.[14][15]

-

Data Analysis : The cycle threshold (Ct) values are determined. Relative quantification is performed using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH, cyclophilin). Absolute quantification can be achieved using a standard curve of known concentrations.[16][17]

-

Analysis of Splicing Correction (RT-PCR)

-

Objective : To determine the percentage of inclusion or exclusion of specific exons that are mis-spliced in DM1.

-

Procedure :

-

RNA Isolation and RT : Performed as described for RT-qPCR.

-

PCR Amplification : PCR is performed on the cDNA using primers that flank the alternatively spliced exon of a biomarker gene (e.g., Clcn1 exon 7a, Serca1 exon 22).[7][18]

-

Fragment Analysis : The PCR products, representing both the included and excluded splice isoforms, are separated by gel electrophoresis.

-

Quantification : The intensity of the bands corresponding to each isoform is quantified using densitometry software. The percentage of exon inclusion is calculated as [Inclusion band intensity / (Inclusion band intensity + Exclusion band intensity)] x 100.

-

Measurement of Myotonia (Electromyography - EMG)

-

Objective : To functionally assess the reversal of myotonia (impaired muscle relaxation).

-

Procedure :

-

Animal Preparation : Mice are anesthetized.

-

Needle Electrode Insertion : A concentric needle electrode is inserted into a hindlimb muscle, such as the gastrocnemius or tibialis anterior.

-

Recording : The electrode records the electrical activity of the muscle at rest and during and after needle movement. Myotonic discharges are characterized as repetitive action potentials with waxing and waning amplitude and frequency, producing a characteristic "dive-bomber" sound on the audio output.

-

Scoring : The severity of myotonia can be graded on a scale (e.g., 0-4) based on the duration and intensity of the discharges provoked by needle insertion.[7]

-

Visualization of Ribonuclear Foci (RNA-FISH)

-

Objective : To visualize and quantify the aggregates of toxic CUG-expanded RNA in cell nuclei.

-

Procedure :

-

Sample Preparation : Cultured cells or muscle cryosections are fixed.

-

Hybridization : Samples are incubated with a fluorescently labeled probe complementary to the CUG repeat, typically a (CAG)n oligonucleotide probe (e.g., Cy3-(CAG)7).[19]

-

Imaging : Samples are counterstained with a nuclear dye (e.g., DAPI) and imaged using fluorescence microscopy.

-

Quantification : The number of fluorescent foci per nucleus is counted. Image analysis software can also be used to measure the size and intensity of the foci.[1]

-

Histological Analysis

-

Objective : To assess the overall morphology of muscle tissue.

-

Procedure :

-

Tissue Processing : Muscle tissue is dissected, fixed in formalin or frozen in isopentane (B150273) cooled by liquid nitrogen, and then sectioned.[20]

-

Staining : Sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue) and cytoplasm (pink). This allows for the assessment of features like fiber size variability, central nucleation (a sign of regeneration), inflammation, and necrosis.[21][22]

-

Imaging and Analysis : Stained sections are imaged using light microscopy. Morphometric analysis can be performed to quantify parameters like the percentage of centrally nucleated fibers or the cross-sectional area of muscle fibers.[23][24]

-

Visualizations: Pathways and Workflows

Baliforsen's Molecular Mechanism of Action

Caption: Molecular mechanism of Baliforsen in DM1.

Preclinical Efficacy Testing Workflow

Caption: Workflow for preclinical evaluation of Baliforsen in mouse models.

Conclusion and Translation to Clinical Development

The preclinical data for Baliforsen provided a strong rationale for its investigation in patients with DM1. In multiple relevant animal models, the ASO demonstrated robust and durable reduction of the toxic DMPK mRNA, leading to the correction of key molecular defects like splicing abnormalities and the amelioration of functional impairments such as myotonia.[2][6][10] The compound was also found to be well-tolerated in non-human primate toxicology studies.[6]

These promising results supported the initiation of a Phase 1/2a clinical trial (NCT02312011).[25][26] However, the clinical study revealed that while Baliforsen was generally well-tolerated, the concentrations achieved in the skeletal muscle of patients were lower than predicted from preclinical models and were insufficient to produce significant target mRNA reduction or correction of the splicing index.[8][26] Consequently, Ionis Pharmaceuticals discontinued (B1498344) the development of Baliforsen for DM1.[5] Despite this outcome, the preclinical and clinical findings for Baliforsen have been invaluable, confirming the viability of the ASO approach for targeting toxic RNA in DM1 and highlighting the critical need for enhanced drug delivery to muscle tissue in future therapeutic strategies.

References

- 1. fondazionemalattiemiotoniche.org [fondazionemalattiemiotoniche.org]

- 2. Targeting DMPK with Antisense Oligonucleotide Improves Muscle Strength in Myotonic Dystrophy Type 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myotonic.org [myotonic.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification and characterization of modified antisense oligonucleotides targeting DMPK in mice and nonhuman primates for the treatment of myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic therapy in an RNA toxicity mouse model with an antisense oligonucleotide therapy targeting a non-CUG sequence within the DMPK 3′UTR RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in molecular therapies for neurological disease: triplet repeat disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promising AAV.U7snRNAs vectors targeting DMPK improve DM1 hallmarks in patient-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting nuclear RNA for in vivo correction of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myotonic dystrophy mouse models: towards rational therapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of HSALR female mice as a model for the study of myotonic dystrophy type I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Developmental and reproductive toxicology studies in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantifying Mutant mRNA in DM1 and DM2 | Myotonic Dystrophy Foundation [myotonic.org]

- 17. Quantitative Methods to Monitor RNA Biomarkers in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdaconference.org [mdaconference.org]

- 19. journals.biologists.com [journals.biologists.com]

- 20. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histological Methods to Assess Skeletal Muscle Degeneration and Regeneration in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spatial transcriptomics reveal markers of histopathological changes in Duchenne muscular dystrophy mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Histological Analysis of Tibialis Anterior Muscle of DMDmdx4Cv Mice from 1 to 24 Months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 26. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Phosphorothioate Oligonucleotide: An In-Depth Guide to Pharmacokinetics and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

The advent of phosphorothioate (B77711) oligonucleotides (PS-ASOs) has marked a significant milestone in the landscape of therapeutic modalities, offering targeted intervention at the genetic level. Understanding the intricate journey of these molecules within a biological system is paramount for optimizing their efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and tissue distribution of phosphorothioate oligonucleotides, integrating quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Profile of Phosphorothioate Oligonucleotides

The pharmacokinetic properties of PS-ASOs are largely dictated by their chemical nature rather than their specific sequence. The phosphorothioate modification, where a non-bridging oxygen in the phosphate (B84403) backbone is substituted with a sulfur atom, confers increased resistance to nuclease degradation and enhances binding to plasma and cellular proteins.[1][2] This fundamental alteration profoundly influences their absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following parenteral administration (e.g., intravenous or subcutaneous), PS-ASOs are readily absorbed and rapidly distribute from the plasma to peripheral tissues.[3] Their distribution is broad, with the highest concentrations typically observed in the liver and kidneys, followed by the spleen, bone marrow, and lymph nodes.[4][5][6] However, they generally do not cross the blood-brain barrier.[3]

Protein binding is a critical factor in the distribution of PS-ASOs.[3] These molecules exhibit high-affinity binding to various plasma proteins, which limits their glomerular filtration and contributes to their retention in the body, thereby increasing their half-life in tissues.[2]

Table 1: Summary of Key Pharmacokinetic Parameters for Phosphorothioate Oligonucleotides in Preclinical Species

| Parameter | Value | Species | Reference |

| Plasma Half-life (Initial Phase) | 15 - 25 minutes | Rat | [7] |

| 0.53 - 0.83 hours | Animal Models | [4] | |

| Plasma Half-life (Terminal Phase) | 20 - 40 hours | Rat | [7] |

| 35 - 50 hours | Animal Models | [4] | |

| Tissue Half-life | Up to 4 weeks (with 2' modifications) | --- | [8] |

| Primary Organs of Distribution | Liver, Kidney | Rat, Mouse | [4][5] |

Table 2: Tissue Distribution of a Phosphorothioate Oligonucleotide (ISIS 3466) in Mice 48 Hours After Intraperitoneal Administration

| Tissue | Concentration (% of injected dose/g) | Reference |

| Kidney | High | [5] |

| Liver | High | [5] |

| Brain | Very Low | [5] |

Metabolism

The primary metabolic pathway for PS-ASOs is through the action of endo- and exonucleases, leading to the progressive shortening of the oligonucleotide chain from both the 3' and 5' ends. The phosphorothioate backbone significantly slows down this degradation process compared to unmodified oligonucleotides.

Excretion

Elimination of PS-ASOs and their metabolites occurs primarily through the kidneys via urinary excretion.[4] A smaller fraction may be eliminated through the feces.

Cellular Uptake and Intracellular Trafficking

The entry of PS-ASOs into cells is a complex process mediated predominantly by endocytosis.[9] Several pathways have been implicated, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[10][11] Once inside the cell, PS-ASOs are initially localized within endosomes and lysosomes. A critical step for their therapeutic activity is the escape from these vesicular compartments into the cytoplasm and nucleus, where they can engage with their target RNA.[9]

Experimental Protocols

Accurate quantification of PS-ASOs and their metabolites in biological matrices is crucial for pharmacokinetic studies. Below are detailed methodologies for key experiments.

Quantification of Phosphorothioate Oligonucleotides in Plasma by LC-MS/MS

This protocol outlines a common workflow for the extraction and quantification of PS-ASOs from plasma samples.

Materials:

-

Plasma samples

-

Lysis/Loading Buffer (e.g., containing chaotropic agents and detergents)

-

Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)

-

Conditioning Solvent (e.g., Methanol)

-

Equilibration Buffer (e.g., 10 mM Phosphate, pH 5.5)

-

Wash Buffer (e.g., 10 mM Phosphate, pH 5.5 in 50% acetonitrile)

-

Elution Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0, in 40% acetonitrile/10% tetrahydrofuran)

-

Internal Standard (an oligonucleotide of different length)

-

uHPLC-MS/MS system

Procedure:

-

Sample Pre-treatment: Mix plasma samples with an equal volume of Lysis/Loading buffer. Add the internal standard.[12]

-

SPE Cartridge Preparation: Condition the SPE cartridge with methanol, followed by equilibration with Equilibration Buffer.[12]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with Equilibration Buffer and then with Wash Buffer to remove proteins and other interfering substances.[12]

-

Elution: Elute the bound oligonucleotide using the Elution Buffer.

-

Sample Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[12]

-

LC-MS/MS Analysis: Inject the reconstituted sample into the uHPLC-MS/MS system. Use an ion-pairing reversed-phase method for chromatographic separation.[12] The mass spectrometer is typically operated in negative ion mode for detection.

Extraction of Phosphorothioate Oligonucleotides from Tissue Samples

This protocol describes the homogenization and extraction of PS-ASOs from tissue for subsequent analysis.

Materials:

-

Tissue samples

-

Homogenization Buffer (Lysis Buffer)

-

Bead homogenizer or rotor-stator homogenizer

-

Proteinase K (optional)

-

Solid Phase Extraction (SPE) materials as described in section 3.1.

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen tissue sample.

-

Add a sufficient volume of Homogenization Buffer.

-

Homogenize the tissue using a bead homogenizer or a rotor-stator homogenizer until a uniform lysate is obtained.[13][14] For tough or fibrous tissues, a saw-tooth probe on a rotor-stator is recommended.[15]

-

(Optional) For complex tissue matrices, a Proteinase K digestion step can be included to degrade proteins and improve oligonucleotide recovery.[14][16]

-

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the oligonucleotide.

-

SPE Extraction: Proceed with the solid-phase extraction protocol as described for plasma samples (Section 3.1), starting from the sample loading step.[14]

Capillary Gel Electrophoresis (CGE) for Metabolite Analysis

CGE is a high-resolution technique suitable for separating PS-ASOs from their chain-shortened metabolites.

Materials:

-

Extracted oligonucleotide samples

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary

-

Gel buffer (containing a sieving polymer)

-

Running buffer

-

Internal and external standards

Procedure:

-

Capillary Preparation: Condition the capillary according to the manufacturer's instructions.

-

Sample Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection. For quantitative analysis, an internal standard is recommended to improve precision.[17]

-

Electrophoresis: Apply a high voltage across the capillary to separate the oligonucleotides based on their size.

-

Detection: Detect the separated oligonucleotides as they pass the detector window, typically using UV absorbance at 260 nm.

-

Data Analysis: Analyze the resulting electropherogram to identify and quantify the parent oligonucleotide and its metabolites by comparing their migration times and peak areas to those of known standards.

Hybridization-Based Enzyme-Linked Immunosorbent Assay (ELISA)

This method offers high sensitivity for the quantification of PS-ASOs.

Materials:

-

Biological samples (plasma, cell lysates)

-

Biotin-labeled capture oligonucleotide probe

-

Digoxigenin-labeled detection oligonucleotide probe

-

Streptavidin-coated microplates

-

Anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase)

-

Enzyme substrate (e.g., chemiluminescent or fluorescent)

-

Wash and hybridization buffers

Procedure:

-

Capture Probe Immobilization: Incubate the streptavidin-coated microplate with the biotin-labeled capture probe to immobilize it.

-

Hybridization: Add the sample containing the target PS-ASO and the digoxigenin-labeled detection probe to the well. Allow hybridization to occur, forming a sandwich complex of capture probe-target ASO-detection probe.

-

Washing: Wash the plate to remove unbound components.

-

Enzyme Conjugate Binding: Add the anti-digoxigenin-enzyme conjugate, which binds to the digoxigenin (B1670575) label on the detection probe.

-

Washing: Wash the plate again to remove unbound enzyme conjugate.

-

Signal Generation: Add the enzyme substrate and measure the resulting signal (e.g., light emission or fluorescence), which is proportional to the amount of PS-ASO in the sample.

Conclusion

The pharmacokinetic profile of phosphorothioate oligonucleotides is characterized by good absorption from parenteral sites, broad tissue distribution with accumulation in the liver and kidneys, and slow elimination primarily through metabolism by nucleases. Their extensive protein binding plays a crucial role in their disposition. Cellular uptake is a complex process involving multiple endocytic pathways, with endosomal escape being a key determinant of their therapeutic activity. The experimental protocols detailed in this guide provide a foundation for the robust characterization of the ADME properties of this important class of therapeutic agents, facilitating their continued development and optimization for a wide range of clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of phosphorothioate antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, tissue distribution, and stability of antisense oligodeoxynucleotide phosphorothioate ISIS 3466 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]

- 7. In vivo studies with phosphorothioate oligonucleotides: pharmacokinetics prologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]

- 15. homogenizers.net [homogenizers.net]

- 16. Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative capillary gel electrophoresis assay of phosphorothioate oligonucleotides in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Baliforsen's Role in Targeting Toxic RNA Gain-of-Function in Myotonic Dystrophy Type 1: A Technical Guide

Abstract Myotonic Dystrophy Type 1 (DM1) is a progressive, multisystemic genetic disorder characterized by a toxic RNA gain-of-function mechanism. This pathology arises from an expanded CTG trinucleotide repeat in the 3' untranslated region of the myotonic dystrophy protein kinase (DMPK) gene. The resultant mutant transcripts accumulate in the nucleus, sequestering essential RNA-binding proteins and leading to widespread alternative splicing defects. Baliforsen (B13910773) (also known as ISIS 598769) is an antisense oligonucleotide (ASO) specifically designed to combat this core mechanism by targeting the DMPK mRNA for degradation. This technical guide provides an in-depth overview of the molecular basis of DM1, the mechanism of action of Baliforsen, and a detailed summary of the quantitative data and protocols from its Phase 1/2a clinical trial. While the trial established a favorable safety profile for Baliforsen, it also highlighted the critical challenge of achieving sufficient drug concentrations in skeletal muscle to elicit a therapeutic effect, guiding future research in the field.

The Pathophysiology of Myotonic Dystrophy Type 1 (DM1)

The Genetic Basis of DM1

Myotonic Dystrophy Type 1 is an autosomal dominant disorder caused by the expansion of a CTG trinucleotide repeat in the 3' non-coding region of the DMPK gene.[1] While unaffected individuals have fewer than 38 repeats, individuals with DM1 can have expansions ranging from 50 to over 2,000 repeats.[1][2] This mutation is the foundation for the disease's complex, multi-systemic pathology, which includes progressive muscle weakness, myotonia, cardiac conduction abnormalities, and central nervous system dysfunction.[2][3]

The Toxic RNA Gain-of-Function Hypothesis

The primary pathogenic mechanism in DM1 is not a loss of DMPK protein function but rather a toxic gain-of-function conferred by the mutant RNA transcript itself.[1][4] The DMPK transcripts containing the expanded CUG repeats (CUGexp RNA) are retained within the nucleus, where they fold into abnormal hairpin structures.[5][6] These aberrant RNAs accumulate into distinct nuclear aggregates known as foci.[1][5][7]

Sequestration of MBNL Proteins and Splicing Dysregulation

The CUGexp RNA foci act as a sink for various RNA-binding proteins, most critically the Muscleblind-like (MBNL) family of splicing regulators, particularly MBNL1 and MBNL2.[5][7][8] MBNL proteins are sequestered within the nuclear foci, leading to their functional depletion from the nucleoplasm.[2][6] This loss of MBNL activity is a central event in DM1 pathogenesis, as MBNL proteins are crucial for regulating a developmental program of alternative splicing.[9] Their depletion leads to the mis-splicing of numerous downstream gene transcripts, resulting in the re-expression of embryonic protein isoforms in adult tissues, which are functionally inadequate and contribute directly to DM1 symptoms.[1][5][9]

Role of CELF1 Upregulation

In addition to MBNL sequestration, the CUGexp RNA also triggers a signaling cascade that activates Protein Kinase C (PKC).[6][9] This leads to the hyperphosphorylation and subsequent stabilization of another splicing factor, CUG-binding protein 1 (CUGBP1 or CELF1).[6][10] MBNL1 and CELF1 often have antagonistic effects on exon selection.[9] Therefore, the combination of MBNL1 loss-of-function and CELF1 gain-of-function synergistically disrupts normal alternative splicing, exacerbating the disease phenotype.[6][10]

Baliforsen: An Antisense Oligonucleotide Approach

Drug Profile

Baliforsen (ISIS 598769) is a 16-nucleotide antisense oligonucleotide (ASO) developed to specifically target the DMPK mRNA.[11][12] It is classified as a "gapmer" ASO, a chimeric design that features a central block of DNA-like nucleotides flanked by modified RNA nucleotides (e.g., 2'-O-methoxyethyl).[10][13] This structure enhances binding affinity and resistance to nuclease degradation while retaining the ability to recruit the enzyme RNase H.[13][14]

Mechanism of Action

The therapeutic strategy of Baliforsen is to directly eliminate the toxic CUGexp RNA. Upon administration, Baliforsen distributes to various tissues and enters the cell nucleus. There, it binds with high specificity to a complementary sequence on the DMPK mRNA.[11][15] This binding event creates an RNA-DNA hybrid duplex, which is a substrate for the endogenous enzyme RNase H1.[13] RNase H1 is recruited to the site and selectively cleaves the RNA strand of the hybrid, leading to the degradation of the toxic DMPK transcript.[3][10] By destroying the toxic RNA, Baliforsen aims to prevent the formation of nuclear foci, release sequestered MBNL proteins, and ultimately correct the downstream splicing abnormalities that drive DM1 pathology.[11]

Preclinical Evidence

Preclinical development for ASOs targeting DMPK provided a strong rationale for advancing this therapeutic approach to human trials. Studies in the DMSXL transgenic mouse model, which expresses high levels of CUGexp RNA, demonstrated the potential of this strategy.[16] For instance, a similar ASO, ISIS 486178, produced a significant reduction of expanded CUG repeat RNA in both skeletal (70% reduction) and cardiac (30% reduction) muscle.[16] This reduction in the toxic RNA was accompanied by a decrease in nuclear foci and improvements in muscle histology and forelimb grip strength, providing proof-of-concept that degrading the mutant transcript could reverse disease phenotypes.[16]

Clinical Investigation: The Phase 1/2a Trial (NCT02312011)

Study Design and Objectives

Baliforsen was evaluated in a multicentre, randomized, double-blind, placebo-controlled, dose-escalation Phase 1/2a trial.[11][17] The primary objective was to assess the safety and tolerability of subcutaneously administered Baliforsen in adults aged 20-55 with DM1.[11]

| Table 1: Summary of Phase 1/2a Trial Design (NCT02312011) | |

| Phase | 1/2a |

| Trial Identifier | NCT02312011 |

| Title | A Study to Assess the Safety and Tolerability of ISIS 598769 in Adults With Myotonic Dystrophy Type 1 |

| Participants | 49 ambulatory adults (20-55 years) with DM1 and ≥100 CTG repeats.[3][11] |

| Intervention | Subcutaneous injections of Baliforsen or placebo. |

| Dosing Regimen | Eight injections over 6 weeks (Days 1, 3, 5, 8, 15, 22, 29, 36).[11][17] |

| Dose Cohorts | 100 mg, 200 mg, 300 mg, 400 mg, 600 mg.[3][17] |

| Primary Outcome | Safety and tolerability, assessed by monitoring adverse events.[11] |

Quantitative Outcomes and Data Analysis

The trial successfully demonstrated that Baliforsen was generally well-tolerated.[11] However, a key finding was that the drug concentrations achieved in skeletal muscle were below the levels predicted from preclinical models to be necessary for substantial target engagement and reduction of DMPK mRNA.[3][11]

| Table 2: Pharmacokinetic Data - Baliforsen Concentration in Skeletal Muscle | |||

| Dose Cohort | Mean Drug Concentration in Tibialis Anterior (µg/g) | Maximum Observed Concentration (µg/g) | Estimated Target for 50% DMPK mRNA Reduction (µg/g) |

| 600 mg | 3.11[3] | 7.7[3] | 10 - 15[3] |

Due to the insufficient drug exposure in muscle, downstream biomarkers and clinical endpoints were largely unaffected. A post-hoc analysis showed no significant effect on a composite splicing index of abnormal transcripts.[3][15] Similarly, exploratory clinical efficacy measures, including the 6-minute walk test and quantitative muscle testing, showed no favorable differences between the Baliforsen and placebo groups.[3][15]

| Table 3: Key Safety and Tolerability Findings | ||

| Adverse Event | Baliforsen Group (%) | Placebo Group (%) |

| Any Treatment-Emergent Adverse Event | 95[11][17] | 90[11][17] |

| Injection-Site Reactions | 82[3] | 10[3] |

| Headache | 26[11][17] | 40[11][17] |

| Contusion | 18[11][17] | 10[11][17] |

| Nausea | 16[11][17] | 20[11][17] |

| Serious Adverse Event (Thrombocytopenia, possibly treatment-related) | 1 participant (at 600 mg dose)[3][11] | 0 |

Interpretation of Results

The study concluded that while Baliforsen has an acceptable safety profile, improved drug delivery to skeletal muscle is necessary for ASO-based therapies to be effective in treating DM1.[11] The results provide crucial support for the continued investigation of ASOs for DM1 but emphasize that future efforts must focus on enhancing drug potency or utilizing delivery technologies to achieve higher concentrations in target tissues.[3][11]

Methodologies and Experimental Protocols

Protocol: Phase 1/2a Clinical Trial Methodology

-

Patient Population: Ambulatory adults aged 20–55 years diagnosed with DM1, with ≥100 CTG repeats in the DMPK gene and presenting with grip myotonia.[3]

-

Randomization and Blinding: Participants were randomly assigned to a dose cohort or placebo in a double-blind manner.[17] Randomization for 100-300 mg doses was 6:2 (Baliforsen:placebo) and for 400-600 mg doses was 10:2.[17]

-

Dosing and Administration: The study drug was administered via subcutaneous injection on days 1, 3, 5, 8, 15, 22, 29, and 36.[17]

-

Primary Endpoint Assessment: The primary outcome was safety, evaluated through the monitoring and reporting of all treatment-emergent adverse events up to day 134 of the study.[11]

-

Pharmacokinetic Assessment: A muscle biopsy of the tibialis anterior was collected on day 50 to measure the concentration of Baliforsen in skeletal muscle tissue.[3]

Protocol: Quantifying Antisense Oligonucleotide Concentration in Tissue

While the specific assay is proprietary, a general protocol for quantifying ASOs like Baliforsen in tissue involves the following steps:

-

Tissue Homogenization: A weighed portion of the muscle biopsy sample is homogenized in a lysis buffer to release intracellular contents.

-

Oligonucleotide Extraction: A solid-phase extraction or liquid-liquid extraction method is used to isolate the ASO from proteins, lipids, and other cellular debris.

-

Quantification: The concentration of the ASO is determined using a highly sensitive and specific analytical method, such as liquid chromatography coupled with mass spectrometry (LC-MS) or a hybridization-based immunoassay (e.g., ELISA).

-

Standardization: A standard curve is generated using known concentrations of the ASO to ensure accurate quantification in the unknown tissue samples. The final concentration is typically reported as micrograms of drug per gram of tissue (µg/g).

Protocol: Analysis of Alternative Splicing via Targeted RNA Sequencing

The effect of Baliforsen on the DM1-associated splicopathy can be assessed using a targeted RNA sequencing approach, which provides a quantitative measure of target engagement.[7]

-

RNA Extraction: Total RNA is extracted from muscle biopsy samples using a standard protocol (e.g., Trizol reagent or column-based kits).

-

Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Targeted Amplification: PCR is used to amplify specific exons from a pre-selected panel of genes known to be mis-spliced in DM1.[7] These genes are often involved in muscle function, such as ion channels and cytoskeletal components.

-

High-Throughput Sequencing: The amplified PCR products are sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome. For each targeted exon, the ratio of reads corresponding to the "inclusion" isoform versus the "exclusion" isoform is calculated. A composite "splicing index" can be generated by averaging the changes across multiple mis-spliced exons, providing a single biomarker score for RNA toxicity and its potential correction.[7][15]

Conclusion and Future Directions

Baliforsen represents a pioneering effort to target the fundamental cause of DM1—the toxic gain-of-function of DMPK RNA. The Phase 1/2a clinical trial successfully demonstrated that this ASO approach is generally safe and well-tolerated in patients.[11] However, the study also provided a critical lesson: the challenge of DM1 therapy lies not only in the design of a potent ASO but also in its efficient delivery to target tissues, particularly skeletal muscle.[3][11] The drug concentrations achieved with subcutaneous Baliforsen were insufficient to meaningfully reduce the toxic RNA and correct the downstream splicing defects.[3][15]

This outcome has galvanized research into next-generation strategies to improve ASO delivery. These include exploring alternative chemical modifications to the ASO backbone to enhance tissue uptake and potency, as well as conjugating ASOs to cell-penetrating peptides or antibodies that can facilitate entry into muscle cells.[4] The journey of Baliforsen has laid essential groundwork, confirming the viability of the ASO modality from a safety perspective and clearly defining the next set of technical hurdles that must be overcome to develop an effective treatment for Myotonic Dystrophy Type 1.

References

- 1. Gain of RNA function in pathological cases: Focus on myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. jwatch.org [jwatch.org]

- 4. mdpi.com [mdpi.com]

- 5. RNA Toxicity | Myotonic Dystrophy Foundation [myotonic.org]

- 6. Antisense Oligonucleotides: Rising Stars in Eliminating RNA Toxicity in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. RNA-mediated toxicity in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical reversal of the RNA gain of function in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antisense Oligonucleotides Make Sense in Myotonic Dystrophy | Myotonic Dystrophy Foundation [myotonic.org]

- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ISIS 449884 Injection Add-On to Metformin in Patients with Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled, Phase II Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. baliforsen (ISIS-DMPK) / Ionis [delta.larvol.com]

- 15. worldmusclesociety.org [worldmusclesociety.org]

- 16. Preclinical Data Behind the Ionis Trial Published | Myotonic Dystrophy Foundation [myotonic.org]

- 17. Antisense oligonucleotide targeting DMPK in patients with myotonic dystrophy type 1: a multicentre, randomised, dose-escalation, placebo-controlled, phase 1/2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Baliforsen Sodium: A Technical Overview of its Molecular Structure and Chemical Properties for the Scientific Community

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baliforsen sodium (also known as ISIS 598769) is a synthetic antisense oligonucleotide (ASO) investigated for the treatment of Myotonic Dystrophy Type 1 (DM1). This technical guide provides an in-depth analysis of the molecular structure and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Myotonic Dystrophy Type 1 is an autosomal dominant disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (UTR) of the myotonic dystrophy protein kinase (DMPK) gene.[1] The resulting mutant DMPK messenger RNA (mRNA) contains an expanded CUG repeat sequence, which sequesters essential cellular proteins, leading to downstream toxic effects and the multi-systemic symptoms of the disease. This compound is a second-generation antisense oligonucleotide designed to specifically target and promote the degradation of this toxic DMPK mRNA.[1][2]

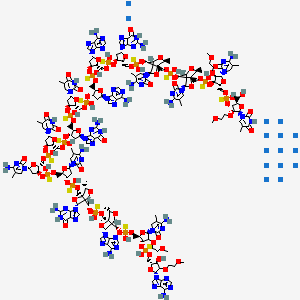

Molecular Structure of this compound

Baliforsen is a 16-nucleotide, single-stranded synthetic antisense oligonucleotide.[3][4] While the complete and specific nucleotide sequence is not publicly available, its structural characteristics have been described. It is a "gapmer" ASO, a design that features a central block of deoxynucleotides ("gap") flanked by modified ribonucleotides ("wings"). This configuration is designed to enhance stability, binding affinity, and efficacy.

The known structural features of Baliforsen include:

-

Phosphorothioate (B77711) Backbone: The internucleotide linkages are modified to a phosphorothioate linkage, where a non-bridging oxygen atom is replaced by a sulfur atom. This modification confers resistance to nuclease degradation, thereby increasing the in vivo stability of the oligonucleotide.

-

Sugar Modifications (Wings): The flanking "wing" segments of the oligonucleotide contain modified ribose sugars. Specifically, these include 2'-O-(2-methoxyethyl)ribose (2'-MOE) and constrained ethyl (cEt) modifications.[5] These modifications increase the binding affinity of the ASO to its target RNA and further enhance nuclease resistance.

-

Deoxyribose Gap: The central portion of the oligonucleotide consists of unmodified deoxyribonucleotides. This "DNA-like" gap is critical for the mechanism of action, as it supports the recruitment and activation of RNase H.

A representation of the general gapmer structure of Baliforsen is as follows:

-

Positions 1-2 and 15-16: 2'-O-Methoxyethyl ribose modifications.[5]

-

Positions 3-4 and 13-14: Constrained ethyl (cEt) modifications.[5]

-

Positions 5-12: Deoxyribose (DNA) gap.[5]

Chemical and Physical Properties

A summary of the known chemical and physical properties of Baliforsen and its sodium salt are presented in the table below.

| Property | Value | Reference |

| Synonyms | ISIS 598769, IONIS 598769, BIIB 065, ISIS-DMPK-2.5Rx | [3] |

| Molecular Formula | C180H240N59Na15O90P15S15 | |

| Molecular Weight | ~5967.45 g/mol (sodium salt) | |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [3] |

| Storage | Recommended storage at -20°C (short-term) or -80°C (long-term), sealed and away from moisture. | [3] |

Mechanism of Action: Targeting DMPK mRNA

Baliforsen's therapeutic strategy is centered on the selective degradation of the toxic, CUG repeat-containing DMPK mRNA. This is achieved through an RNase H-mediated mechanism, a cellular enzyme that recognizes DNA:RNA heteroduplexes.

The signaling pathway can be visualized as follows:

Caption: Mechanism of action of Baliforsen.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of Baliforsen are proprietary. However, this section outlines general methodologies commonly employed for antisense oligonucleotides, which are applicable to Baliforsen.

Synthesis, Purification, and Analytical Characterization of Baliforsen

A general workflow for the production and analysis of a gapmer ASO like Baliforsen is depicted below.

Caption: General workflow for ASO synthesis and analysis.

Synthesis: Antisense oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry. The synthesis proceeds in a 3' to 5' direction on a solid support. Each cycle of nucleotide addition involves deprotection, coupling, capping, and oxidation (or sulfurization for phosphorothioates).

Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. Purification is commonly achieved by anion-exchange high-performance liquid chromatography (HPLC), which separates the full-length product from shorter failure sequences.

Analytical Characterization: The identity and purity of the final product are confirmed using a combination of analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the oligonucleotide.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the purity of the sample.

-

Capillary Gel Electrophoresis (CGE): To further evaluate purity and identify any shorter oligonucleotide impurities.

Quantification of DMPK mRNA

In clinical and preclinical studies, a key measure of Baliforsen's activity is the reduction of DMPK mRNA levels. A common and precise method for this is droplet digital PCR (ddPCR).

Protocol Outline for DMPK mRNA Quantification by ddPCR:

-

RNA Extraction: Total RNA is extracted from tissue biopsies (e.g., tibialis anterior muscle) or cells using standard commercial kits.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

ddPCR: The cDNA is then used as a template in a ddPCR reaction. The reaction mixture, containing the cDNA, primers and probes specific for DMPK and a reference gene (e.g., HPRT1), and a ddPCR supermix, is partitioned into thousands of nanoliter-sized droplets.[6]

-

PCR Amplification: PCR is performed on the droplets.

-

Data Analysis: The number of positive (fluorescent) and negative droplets for both the target (DMPK) and reference gene is counted. This allows for the absolute quantification of the number of DMPK mRNA copies per unit of input RNA or per cell.[7][8]

Splicing Index Analysis

A downstream indicator of the reversal of toxic effects from the mutant DMPK mRNA is the correction of aberrant splicing of other genes. A "splicing index" is a composite measure of the splicing patterns of several MBNL-sensitive exons.[9][10]

Protocol Outline for Splicing Index Analysis:

-

RNA Extraction and cDNA Synthesis: As described for DMPK mRNA quantification.

-

Targeted RNA Sequencing: A targeted sequencing approach is used to specifically amplify and sequence a panel of known mis-spliced exons in DM1.[11]

-

Data Analysis: The sequencing data is analyzed to determine the "percent spliced in" (PSI) or "percent spliced out" (PSO) for each target exon.

-

Splicing Index Calculation: The PSI/PSO values for a panel of disease-relevant exons are combined into a composite splicing index score.[9][12] This score provides a quantitative measure of the overall splicing dysregulation and its correction following treatment.

Clinical Data Summary

Baliforsen has been evaluated in a Phase 1/2a clinical trial in adults with Myotonic Dystrophy Type 1 (NCT02312011).[1][13]

| Parameter | Findings | Reference |

| Study Design | Multicenter, randomized, dose-escalation, placebo-controlled | [1][2] |

| Dosage Regimens | Subcutaneous injections of 100 mg, 200 mg, 300 mg, 400 mg, or 600 mg | [2] |

| Primary Outcome | Safety and tolerability | [1] |

| Safety Profile | Generally well-tolerated. Common adverse events included injection-site reactions, headache, contusion, and nausea. Most adverse events were mild in severity. | [2] |

| Pharmacokinetics | Baliforsen concentrations in skeletal muscle increased with dose. | [2] |

| Efficacy | Skeletal muscle drug concentrations were below the levels predicted to be necessary for substantial target mRNA reduction. The study was discontinued (B1498344). | [2] |

Conclusion